molecular formula C14H10ClFO2 B1393898 4-[(2-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160249-64-8

4-[(2-Fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1393898
M. Wt: 264.68 g/mol
InChI Key: GXPIZKOLAIUYPN-UHFFFAOYSA-N
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Description

“4-[(2-Fluorobenzyl)oxy]benzoyl chloride” is a specialty product for proteomics research . It has a molecular formula of C14H10ClFO2 and a molecular weight of 264.68 g/mol .

Scientific Research Applications

Synthesis of Quinazolinones

4-[(2-Fluorobenzyl)oxy]benzoyl chloride is utilized in the synthesis of quinazolinones. A study by Deetz et al. (2001) highlighted its role in the cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. This process was noted for moderate yields and the resulting compounds showed moderate activity against tumor cell lines (Deetz, Malerich, Beatty, & Smith, 2001).

Laser Spectroscopy and Excited State Dynamics

In the field of laser spectroscopy, 4-[(2-Fluorobenzyl)oxy]benzoyl chloride derivatives are studied for their excited state dynamics. Research conducted by Fukushima and Obi (1990) involved the study of benzyl and its derivatives, including p-fluoro, using laser-induced fluorescence under collision-free conditions (Fukushima & Obi, 1990).

Oxidation Reactions

Conte et al. (1998) researched the oxidation reactions of p-fluorobenzyl alcohol and chloride, finding a mixture of p-fluorobenzaldehyde and p-fluorobenzoic acid as products. This study provided insights into the reaction mechanisms and conditions for optimizing yields (Conte, Napoli, Gambaretto, Carlini, & Bonini, 1998).

Drug Analysis by Mass Spectrometry

In the domain of pharmacology, Murray et al. (1985) explored the use of fluoroaryl derivatives, including fluorobenzyl derivatives, in gas chromatography and mass spectrometry. This facilitated the development of assays for detecting specific compounds in plasma, highlighting the chemical's utility in drug analysis (Murray, Watson, & Davies, 1985).

DNA Intercalation and Cleavage

Hwu et al. (2013) synthesized conjugated oxime esters using substituted benzoyl chlorides including 4-[(2-Fluorobenzyl)oxy]benzoyl chloride. These compounds were studied for their ability to cleave DNA upon photolysis, with significant findings on the impact of planarity and size of the benzoyl ring on DNA-cleaving potency (Hwu, Tsay, Hong, Hsu, Liu, & Chou, 2013).

Acylation of Azaindoles

Zhang et al. (2002) investigated the acylation of azaindoles with various acyl chlorides, including benzoyl chloride. This study provided valuable insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).

Benzoylation of Methylfluorene

Research by Chardonnens, Dousse, and Horwath (1970) demonstrated the benzoylation of 4-methylfluorene using benzoyl derivatives, leading to the formation of distinct benzoyl-fluorene compounds. This study added to the understanding of Friedel-Crafts reactions in organic synthesis (Chardonnens, Dousse, & Horwath, 1970).

Synthesis of Fluorophenol

Carlini et al. (1992) outlined a synthetic method for obtaining 4-fluorophenol from fluorobenzene, utilizing 4-substituted benzoyl chlorides, including 4-[(2-Fluorobenzyl)oxy]benzoyl chloride. This innovative approach had implications for industrial synthesis and chemical engineering (Carlini, Bertola, Conte, Gambaretto, & Napoli, 1992).

properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)10-5-7-12(8-6-10)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIZKOLAIUYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263483
Record name 4-[(2-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorobenzyl)oxy]benzoyl chloride

CAS RN

1160249-64-8
Record name 4-[(2-Fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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